methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of specific catalysts. The exact synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate
- Methyl 2-[(2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl)octahydropyrano[3,2-b]pyran-2-yl]acetate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H30O7Si |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate |
InChI |
InChI=1S/C17H30O7Si/c1-22-13(19)9-10-5-6-12-17(23-10)15(21)14(20)16(24-12)11(18)7-8-25(2,3)4/h7-8,10-12,14-18,20-21H,5-6,9H2,1-4H3/b8-7+/t10-,11+,12+,14+,15-,16+,17+/m1/s1 |
InChI Key |
HUFKGJIHAXCDPH-FTBLZJNFSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CC[C@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)[C@H](/C=C/[Si](C)(C)C)O)O)O |
Canonical SMILES |
COC(=O)CC1CCC2C(O1)C(C(C(O2)C(C=C[Si](C)(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.